5-Hexene-1-sulfonamide
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Overview
Description
5-Hexene-1-sulfonamide is an organosulfur compound with the molecular formula C6H13NO2S. It features a sulfonamide group (-SO2NH2) attached to a hexene chain, making it a versatile compound in various chemical reactions and applications. This compound is part of the broader class of sulfonamides, which are known for their significant roles in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexene-1-sulfonamide typically involves the reaction of hexene with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method involves the use of oxidizing agents and catalysts to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective processes is emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-Hexene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
5-Hexene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antimicrobial agents.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Hexene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, such as dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their growth inhibition .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness: 5-Hexene-1-sulfonamide is unique due to its hexene chain, which imparts distinct chemical properties and reactivity compared to other sulfonamides. This structural difference allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various applications .
Properties
CAS No. |
291514-03-9 |
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Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
hex-5-ene-1-sulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2,(H2,7,8,9) |
InChI Key |
LSFJITYQURUVQY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCS(=O)(=O)N |
Origin of Product |
United States |
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